7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride
Overview
Description
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride: is a chemical compound with the molecular formula C9H7ClN2O4S and a molecular weight of 274.68 g/mol . This compound is known for its unique structure, which includes a quinoxaline core substituted with a sulfonyl chloride group and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by the condensation of an appropriate diamine with a diketone.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the quinoxaline derivative with chlorosulfonic acid under controlled conditions.
Methylation: The final step involves the methylation of the quinoxaline core to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The quinoxaline core can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be obtained.
Oxidation and Reduction Products: Different oxidized or reduced forms of the quinoxaline core can be synthesized.
Scientific Research Applications
Chemistry: 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of quinoxaline derivatives .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of quinoxaline derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The quinoxaline core can also interact with various biological receptors, modulating their function .
Comparison with Similar Compounds
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
- 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl bromide
- 6-Quinoxalinesulfonyl chloride, 1,2,3,4-tetrahydro-7-methyl-2,3-dioxo-
Comparison: Compared to similar compounds, 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride is unique due to the presence of the methyl group at the 7-position. This substitution can influence the compound’s reactivity and its interaction with biological targets. The sulfonyl chloride group also provides a versatile site for further chemical modifications .
Properties
IUPAC Name |
7-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-4-2-5-6(3-7(4)17(10,15)16)12-9(14)8(13)11-5/h2-3H,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKUAQOSSJZTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424637 | |
Record name | 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-71-5 | |
Record name | 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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